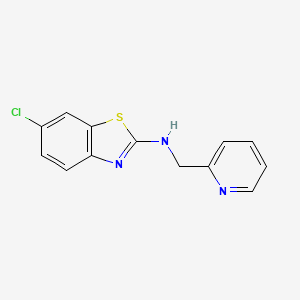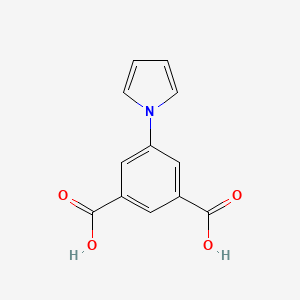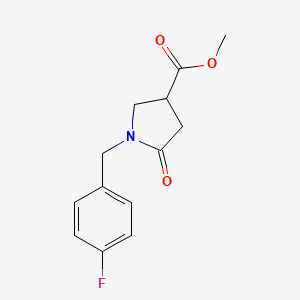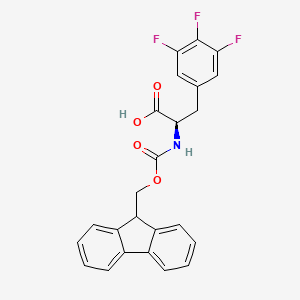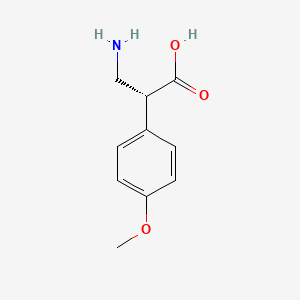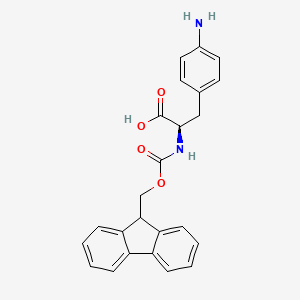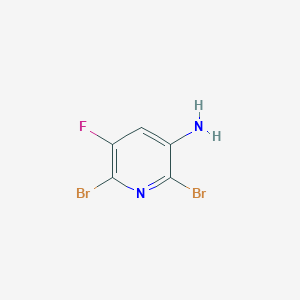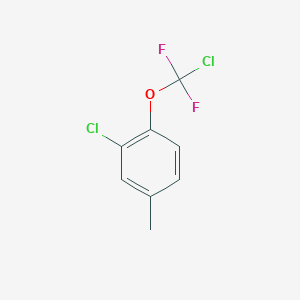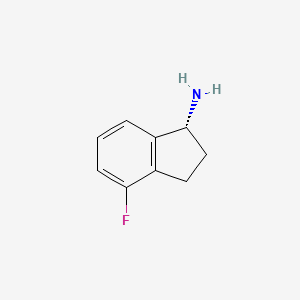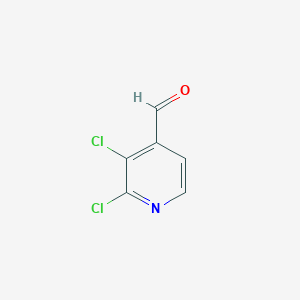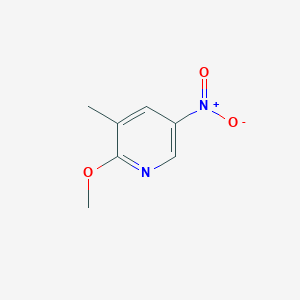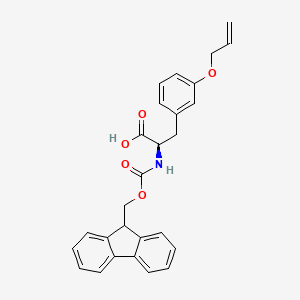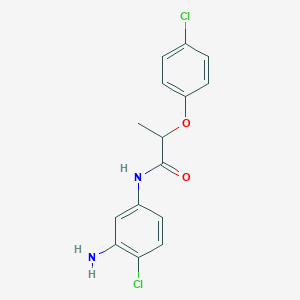
N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-propanamide
説明
N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-propanamide, also known as N-chloroacetyl-4-chlorophenoxy-2-propanamide, is an organic compound that is widely used in scientific research. It is an amide of chloroacetic acid and 4-chlorophenoxy-2-propanol, and is a derivative of the widely used herbicide 2,4-dichlorophenoxyacetic acid (2,4-D). N-chloroacetyl-4-chlorophenoxy-2-propanamide is an important tool for studying the effects of herbicides on plants and other organisms, and has been used in a variety of lab experiments.
科学的研究の応用
Synthesis and Anticonvulsant Studies
N-Benzyl-3-[(chlorophenyl)amino]propanamides, related to the target compound, were synthesized and tested for anticonvulsant properties. These compounds exhibited potent activity in seizure test models, outperforming standard drugs like phenytoin and valproate, suggesting their potential in treating generalized seizures. Acute toxicity studies indicated relative safety (Idris, Ayeni, & Sallau, 2011).
Characterization of Chlorine-Containing Ibuprofen Derivative
The research involved synthesizing and characterizing a new chlorine-containing ibuprofen derivative, N-(3-chlorophenethyl)-2-(4-isobutylphenyl)propanamide, which is structurally related to the compound . This study provided insights into the potential development of new pharmaceutical derivatives (Manolov, Ivanov, Bojilov, & Kalinova, 2022).
Growth and Characterization of Nonlinear Organic Crystals
Studies on N-(2-Chlorophenyl)-(1-Propanamide) provided insights into the growth and characterization of nonlinear organic crystals. These crystals were analyzed for potential applications in electro-optic and nonlinear optical materials, relevant for advancing optical technology (Prabhu et al., 2001).
Antimicrobial and Anticancer Activities
Research on arylsubstituted halogen(thiocyanato)amides containing a 4-acetylphenyl fragment, which includes compounds similar to the target molecule, showed significant antibacterial and antomycotic activity. These findings highlight the potential of these compounds in antimicrobial applications (Baranovskyi et al., 2018).
Structural and Dielectric Properties
The structural and dielectric properties of N-(2 chlorophenyl)-(1-propanamide) (NCP) single crystals were studied, revealing their potential in materials science, especially in applications related to capacitance and conductivity (Srinivasan et al., 2006).
Herbicidal Activity
A study on N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide revealed its effectiveness in herbicidal activity. This demonstrates the utility of such compounds in agricultural applications (Liu et al., 2008).
Selective Androgen Receptor Modulator Studies
Related research on (S)-N-(4-cyano-3-trifluoromethyl-phenyl)-3-(3-fluoro, 4-chlorophenoxy)-2-hydroxy-2-methyl-propanamide demonstrated its efficacy as a selective androgen receptor modulator, suggesting potential applications in hormonal contraception (Jones et al., 2009).
特性
IUPAC Name |
N-(3-amino-4-chlorophenyl)-2-(4-chlorophenoxy)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O2/c1-9(21-12-5-2-10(16)3-6-12)15(20)19-11-4-7-13(17)14(18)8-11/h2-9H,18H2,1H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXINKCXJTXJXQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC(=C(C=C1)Cl)N)OC2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Amino-4-chlorophenyl)-2-(4-chlorophenoxy)-propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



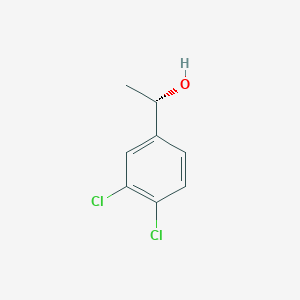
![2-Methyl-7-phenyl[1,3]thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B1390812.png)
